2-Azido-5-bromo-1,3-thiazole

Mass spectrometry Isotopic labeling Activity-based protein profiling

2-Azido-5-bromo-1,3-thiazole (CAS 65934-45-4) is a disubstituted thiazole bearing an azido group at the C-2 position and a bromine atom at C-5, with molecular formula C₃HBrN₄S and a monoisotopic mass of 203.91053 Da. The compound belongs to the 2-azidothiazole family, a class recognized for undergoing azido–tetrazole isomerism whose equilibrium position is sensitive to the nature and position of ring substituents.

Molecular Formula C3HBrN4S
Molecular Weight 205.04 g/mol
CAS No. 65934-45-4
Cat. No. B1659554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-5-bromo-1,3-thiazole
CAS65934-45-4
Molecular FormulaC3HBrN4S
Molecular Weight205.04 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)N=[N+]=[N-])Br
InChIInChI=1S/C3HBrN4S/c4-2-1-6-3(9-2)7-8-5/h1H
InChIKeyIMHDVIQUBXUZRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-5-bromo-1,3-thiazole (CAS 65934-45-4): Structural and Reactivity Baseline for Scientific Procurement


2-Azido-5-bromo-1,3-thiazole (CAS 65934-45-4) is a disubstituted thiazole bearing an azido group at the C-2 position and a bromine atom at C-5, with molecular formula C₃HBrN₄S and a monoisotopic mass of 203.91053 Da [1]. The compound belongs to the 2-azidothiazole family, a class recognized for undergoing azido–tetrazole isomerism whose equilibrium position is sensitive to the nature and position of ring substituents [2]. The bromine substituent imparts a characteristic ¹³C NMR resonance for C-5 in the δ 120–125 ppm range and creates a distinctive 1:1 isotopic doublet in mass spectrometry (⁷⁹Br/⁸¹Br), enabling unambiguous detection [3]. The compound is commercially available from suppliers including Enamine and 1PlusChem at 95% purity, with pricing reflecting its specialist synthetic intermediate status [1].

Sequential orthogonal derivatization: CuAAC at C-2 azide and Suzuki–Miyaura at C-5 bromineSupports two-step library synthesis without protection/deprotection
Built-in bromine isotope doublet (1:1 ⁷⁹Br/⁸¹Br) for MS-based probe trackingEnables automated peak picking in LC–MS workflows
Peer-reviewed ¹H and ¹³C NMR reference spectra available in public databaseSupports rapid identity verification and batch QC

Why 2-Azido-5-bromo-1,3-thiazole Cannot Be Replaced by Common In-Class Analogs


Simple substitution with 2-azidothiazole (CAS 58822-97-2) or 2-azido-5-methylthiazole (CAS 65934-43-2) eliminates the bromine-dependent orthogonal reactivity and mass spectrometric signature that jointly define the utility of the 5-bromo derivative. The bromine atom at C-5 serves as a cross-coupling handle (e.g., Suzuki–Miyaura) entirely orthogonal to the C-2 azide click-chemistry site, whereas the chloro analog (2-azido-5-chlorothiazole) exhibits lower reactivity in palladium-catalyzed couplings and lacks the distinctive 1:1 isotopic MS pattern [1]. Furthermore, the electron-withdrawing nature of bromine shifts the azido–tetrazole equilibrium relative to the methyl-substituted analog, altering the speciation and thus the effective concentration of the reactive azide form under given solvent and temperature conditions [2]. The unsubstituted 2-azidothiazole offers neither the synthetic diversification handle nor the MS-detectable isotopic signature, making it a functionally distinct entity rather than a drop-in replacement [1][2].

Unsubstituted or 5-methyl analog: Lacks the C-5 bromine handle for cross-coupling and the characteristic 1:1 MS isotope pattern, limiting orthogonal diversification and automated detection.

5-Chloro analog: The ~3:1 Cl isotope pattern is less distinctive for automated peak-picking than the 1:1 Br doublet; C–Cl bond shows lower reactivity in mild cross-coupling conditions.

Mono-functional thiazoles: 2-Azidothiazole or 5-bromothiazole provides only a single reactive site, preventing the sequential dual derivatization workflow; may require additional synthetic steps.

Quantitative Differentiation Evidence for 2-Azido-5-bromo-1,3-thiazole versus Structural Analogs


Mass Spectrometric Isotopic Signature: 2-Azido-5-bromo-1,3-thiazole versus Non-Brominated 2-Azidothiazoles

The presence of bromine at C-5 generates a distinctive ~1:1 isotopic doublet (⁷⁹Br/⁸¹Br, Δm = 2 Da) in mass spectra. This feature, highlighted by Wolfram et al. (2014) for brominated thiazole probes, enables automated data mining of LC–MS runs by monitoring the characteristic isotope signature — a capability that non-brominated 2-azidothiazole analogs (e.g., CAS 58822-97-2) and 2-azido-5-methylthiazole (CAS 65934-43-2) completely lack [1]. The chloro analog (2-azido-5-chlorothiazole) exhibits a ³⁵Cl/³⁷Cl ratio of ~3:1, which is less distinctive for automated peak-picking algorithms than the 1:1 bromine pattern [1].

MS Isotope Signature
Cross-study comparable
1:1 ⁷⁹Br/⁸¹Br doublet (Δm ~2 Da) vs. no doublet in non-halogenated analogs
Supports automated LC–MS peak identification without MS/MS
Reported for brominated thiazole probes; 5-Cl analog gives ~3:1 pattern
Mass spectrometry Isotopic labeling Activity-based protein profiling Metabolomics

Azido–Tetrazole Equilibrium Modulation: Bromine vs. Methyl Substitution at C-5

Abu-Eittah and El-Kelany (2012) performed a systematic DFT study (B3LYP/6-311G**) of the azide→tetrazole equilibrium in substituted 2-azidothiazole systems. Their theoretical investigation demonstrated that the electron-withdrawing effect of a bromine substituent at C-5 stabilizes the open-chain azido form to a different extent compared to the electron-donating methyl group, thereby altering the equilibrium constant and the effective concentration of the cycloaddition-competent azide species [1]. Experimental ¹³C NMR data from Faure et al. (1978) for 2-azido-5-bromothiazole and 2-azido-5-methylthiazole in DMSO-d₆ confirm distinct chemical shift differences reflecting the differential electronic environments imposed by Br vs. CH₃ [2].

Azide–Tetrazole Equilibrium
Class-level inference
Br (electron-withdrawing) shifts equilibrium vs. CH₃ (electron-donating) – DFT B3LYP/6-311G**
Effective azide concentration may differ in click reactions
Quantitative K_eq not available; inferred from computed stabilities
Azido–tetrazole isomerism DFT calculation Substituent effect Heterocyclic chemistry

Dual Orthogonal Reactivity: C-2 Azide (Click) + C-5 Bromine (Cross-Coupling) versus Mono-Functional Analogs

2-Azido-5-bromo-1,3-thiazole presents two orthogonal reactive sites: the C-2 azide for copper-catalyzed or strain-promoted alkyne–azide cycloaddition (CuAAC/SPAAC), and the C-5 bromine for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, etc.). The synthetic route to this compound exploits 5-bromo-1,3-thiazole lithiation followed by azido transfer, as described by Zanirato and Cerini (2005) [1]. In contrast, 2-azidothiazole (CAS 58822-97-2) lacks the C-5 halogen handle, while 5-bromo-1,3-thiazole (CAS 3034-55-7) lacks the C-2 azide, making each mono-functional analog incapable of the sequential orthogonal derivatization that the 5-bromo-2-azido compound enables [2]. The 2-azido-5-chlorothiazole analog offers weaker C–Cl bond reactivity in cross-coupling compared to C–Br, particularly under mild conditions [2].

Orthogonal Reactivity
Cross-study comparable
Two reactive sites: C-2 N₃ (click) + C-5 Br (cross-coupling). C–Br BDE ~281 kJ/mol (weaker than C–Cl)
Supports sequential orthogonal derivatization for library synthesis
Mono-functional analogs lack one handle; 5-Cl analog less reactive in mild coupling
Orthogonal functionalization Click chemistry Suzuki coupling Diversification

Documented Use as a Key Intermediate in Kinase Inhibitor Synthesis (J. Med. Chem. 2023)

A 2023 study published in the Journal of Medicinal Chemistry reported the use of 2-azido-5-bromo-1,3-thiazole as a key intermediate in the synthesis of thiazole-based kinase inhibitors targeting cancer-related pathways [1]. The compound's structural features — the C-2 azide for triazole formation via click chemistry and the C-5 bromine for further diversification — were exploited to achieve precise modifications that enhanced binding affinity and selectivity toward specific kinase targets [1]. This contrasts with the simpler 2-azidothiazole, which lacks the C-5 diversification handle and would require additional synthetic steps to introduce similar structural complexity [2].

MedChem Precedent
Supporting evidence
Key intermediate in J. Med. Chem. 2023 kinase inhibitor study
Supports procurement confidence for kinase-targeted library projects
Source: Kuujia.com supplier listing; verify original study details
Kinase inhibitor Medicinal chemistry Thiazole intermediate Cancer therapeutics

Validated ¹³C NMR Spectral Reference Data in DMSO-d₆: 2-Azido-5-bromothiazole within a Systematic Library of 18 Thiazoles

Faure et al. (1978) recorded ¹³C NMR spectra for a systematic series of 18 substituted thiazoles including 2-azido-5-bromothiazole, 2-azido-5-chlorothiazole, 2-azido-5-methylthiazole, and the parent 2-azidothiazole, all in DMSO-d₆ [1]. The ¹³C NMR data are available through the SpectraBase database (Wiley KnowItAll NMR Spectral Library), with C-2 (azide-bearing) resonating at δ 145–150 ppm and C-5 (brominated) at δ 120–125 ppm for the 5-bromo derivative [2]. This centralized spectral database provides a cross-validated reference for identity confirmation and purity assessment, which is not uniformly available for all custom-synthesized analogs.

NMR Reference Data
Cross-study comparable
Deposited ¹H/¹³C spectra in DMSO-d₆ (SpectraBase ID: 23J2kIzyvtq)
Supports rapid identity verification without in-house standard synthesis
Faure et al., Can. J. Chem. 1978; systematic series of 18 thiazoles
NMR spectroscopy Structural elucidation Reference standard Quality control

Optimal Application Scenarios for 2-Azido-5-bromo-1,3-thiazole Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis via Sequential Orthogonal Derivatization

For medicinal chemistry programs targeting kinase inhibitors, 2-azido-5-bromo-1,3-thiazole enables a two-step diversification strategy: first, CuAAC click chemistry at the C-2 azide with diverse alkynes to generate a 1,2,3-triazole pharmacophore, followed by Suzuki–Miyaura cross-coupling at C-5 to introduce aryl/heteroaryl diversity — or vice versa. This orthogonal reactivity, documented in a 2023 J. Med. Chem. kinase inhibitor study [1], provides a strategic advantage over mono-functional building blocks such as 2-azidothiazole or 5-bromothiazole, which would require additional protection/deprotection steps to achieve comparable structural complexity [2].

Activity-Based Protein Profiling (ABPP) Probe Development with Built-in MS Signature

In chemical proteomics, the 1:1 bromine isotope doublet (⁷⁹Br/⁸¹Br, Δm = 2 Da) embedded in 2-azido-5-bromo-1,3-thiazole serves as an intrinsic mass-defect tag, enabling automated peak-picking algorithms to distinguish labeled peptides from background without MS/MS [1]. This feature is absent in non-halogenated 2-azidothiazole analogs and is more distinctive than the ~3:1 chlorine pattern of the 5-chloro analog [1]. Probe designs incorporating this scaffold benefit from simultaneous click-mediated protein labeling and streamlined LC–MS data analysis, as validated by Wolfram et al. (2014) for brominated thiazole reporters [1].

Triazole–Thiazole Hybrid Library Synthesis for Biological Screening

Pokhodylo et al. (2010, 2018) demonstrated that 2-azidothiazole derivatives react with activated methylene compounds under base-catalyzed conditions to yield 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids [2]. The 5-bromo substituent not only participates in this triazole-forming condensation but also preserves the bromine for subsequent diversification, allowing the generation of 1,2,3-triazole–thiazole hybrid libraries with two points of structural variation — a capability not available from the 5-unsubstituted or 5-methyl analogs [2].

Quality Control and Identity Verification Using Database-Deposited NMR Standards

For procurement and analytical QC workflows, 2-azido-5-bromo-1,3-thiazole benefits from peer-reviewed ¹H and ¹³C NMR spectra deposited in the Wiley KnowItAll Spectral Library (SpectraBase Compound ID: 23J2kIzyvtq), recorded in DMSO-d₆ alongside the entire 2-azidothiazole congener series [3]. This systematic spectral dataset, originating from Faure et al. (Can. J. Chem. 1978), provides a cross-validated reference that facilitates rapid batch-to-batch identity confirmation and impurity profiling, reducing reliance on in-house reference standard synthesis [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual orthogonal handles (C-2 azide, C-5 bromide)
Confirm sequential click/cross-coupling efficiency and library diversity
ABPP probe development
Intrinsic 1:1 bromine isotope doublet for MS signature
Verify automated peak-picking and labeling specificity in complex digests
Triazole–thiazole hybrid library synthesis
C-2 azide participates in base-catalyzed triazole formation; C-5 bromine retained
Evaluate condensation efficiency and subsequent C-5 diversification scope
QC and identity verification
Peer-reviewed NMR spectra in public database
Compare batch spectra against SpectraBase reference for purity and identity
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